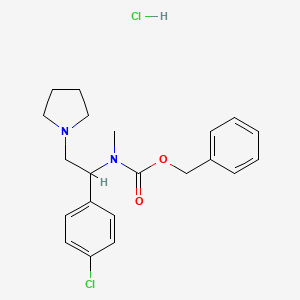
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound features a phenyl group attached to a pyrrolidine ring, which is further connected to a propylamine chain. The hydrochloride form enhances its solubility in water, making it suitable for various experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride typically involves a multi-step process:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a ketone or aldehyde, the pyrrolidine ring is formed through a cyclization reaction.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation or acylation reaction.
Formation of the Propylamine Chain: The propylamine chain is synthesized through reductive amination, where an amine reacts with a carbonyl compound in the presence of a reducing agent.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
科学研究应用
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride is utilized in several fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving neurotransmitter analogs and receptor binding assays.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of neurotransmitters such as dopamine, serotonin, or norepinephrine. The exact molecular targets and pathways can vary depending on the specific structure and functional groups present in the compound.
相似化合物的比较
Similar Compounds
Methylphenidate: Known for its use in treating ADHD, shares structural similarities but differs in the functional groups attached to the pyrrolidine ring.
Amphetamine: Another stimulant with a simpler structure, lacking the pyrrolidine ring but sharing the phenyl and amine groups.
Uniqueness
This detailed overview provides a comprehensive understanding of Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-15-14(13-7-3-2-4-8-13)9-12-16-10-5-6-11-16;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXDHYHPAOFRND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCN1CCCC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![12H-Benzofuro[3,2-a]carbazole](/img/structure/B6324797.png)


![6-Bromo-2,4-dichlorobenzo[d]thiazole](/img/structure/B6324830.png)


